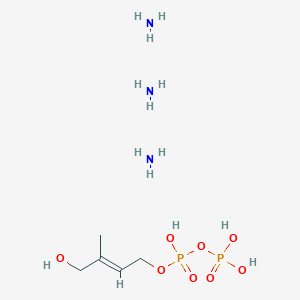
HDMAPP (triammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HDMAPP (triammonium) is a potent phosphoantigen in the ammonium form and the pyrophosphate form of (E)-HDMAPP. It is known for its ability to activate γδ T cells, which play a crucial role in the immune response. The compound is used extensively in scientific research due to its significant biological activity, particularly in immunology and inflammation studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
HDMAPP (triammonium) is synthesized through a series of chemical reactions involving the formation of its pyrophosphate form. The synthetic route typically involves the use of (E)-1-hydroxy-2-methylbut-2-enyl 4-diphosphate as a precursor. The reaction conditions include the use of specific reagents and catalysts to facilitate the formation of the triammonium salt .
Industrial Production Methods
Industrial production of HDMAPP (triammonium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
HDMAPP (triammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of HDMAPP (triammonium).
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of HDMAPP (triammonium) with modified chemical structures and enhanced biological activities.
Scientific Research Applications
HDMAPP (triammonium) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a crucial role in studying the activation and function of γδ T cells.
Medicine: Investigated for its potential therapeutic applications in immunotherapy and cancer treatment.
Industry: Utilized in the development of new materials and compounds with specific biological activities
Mechanism of Action
HDMAPP (triammonium) exerts its effects by binding to the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes with high affinity. This binding induces the expansion of human memory Vγ9Vδ2 T cells and stimulates the release of cytokines such as TNF-α. The molecular targets and pathways involved include the activation of specific signaling cascades that lead to T cell proliferation and immune response modulation .
Comparison with Similar Compounds
Similar Compounds
Isopentenyl pyrophosphate (IPP): Another potent phosphoantigen that activates γδ T cells.
(E)-1-hydroxy-2-methylbut-2-enyl 4-diphosphate (HMBPP): A precursor to HDMAPP (triammonium) with similar biological activity.
Bromohydrin pyrophosphate (BrHPP): A synthetic phosphoantigen with potent T cell activation properties
Uniqueness
HDMAPP (triammonium) is unique due to its high affinity for the T cell receptor and its potent ability to induce T cell stimulation at very low concentrations (EC50 = 0.39 nM). This makes it a valuable tool in immunological research and potential therapeutic applications .
Properties
Molecular Formula |
C5H21N3O8P2 |
|---|---|
Molecular Weight |
313.18 g/mol |
IUPAC Name |
azane;[(E)-4-hydroxy-3-methylbut-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;; |
InChI Key |
YPBALCNFFTVQJJ-JZWSQSCTSA-N |
Isomeric SMILES |
C/C(=C\COP(=O)(O)OP(=O)(O)O)/CO.N.N.N |
Canonical SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CO.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


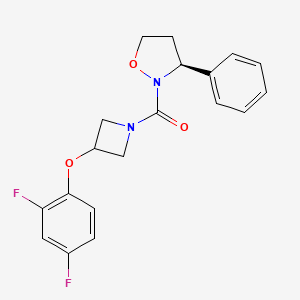

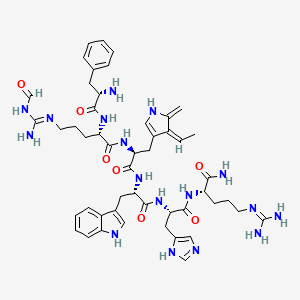
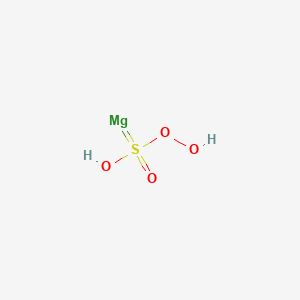
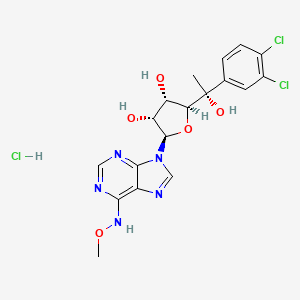

![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
![7-[(1R)-2-[2-[2-fluoro-5-[[4-(2-propan-2-yl-1,3-thiazole-5-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]methyl]phenyl]ethylamino]-1-hydroxyethyl]-4-hydroxy-3H-1,3-benzothiazol-2-one](/img/structure/B15139225.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
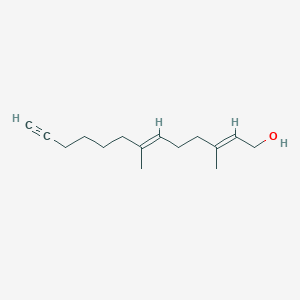
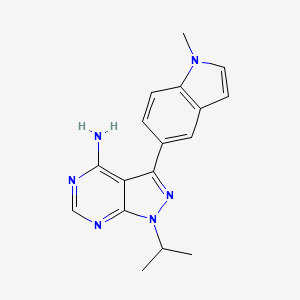
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
